

Application Notes and Protocols for In Vivo Studies of Obtusilin (Aurantio-Obtusin)

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Compound of Interest		
Compound Name:	Obtusilin	
Cat. No.:	B3033562	Get Quote

Abstract: This document provides detailed application notes and protocols for the formulation and in vivo administration of **Obtusilin**, commonly known as Aurantio-Obtusin (AO). **Obtusilin** is a naturally occurring anthraquinone found in the seeds of Cassia obtusifolia (Semen Cassiae).[1] It has demonstrated significant anti-inflammatory, antioxidant, and anti-cancer properties in various preclinical studies.[2][3] The primary mechanism of its anti-inflammatory action involves the inhibition of the Nuclear Factor-kappa B (NF-kB) signaling pathway.[1][4][5] These notes are intended for researchers, scientists, and drug development professionals conducting in vivo studies to evaluate the therapeutic potential of **Obtusilin**.

Overview of Obtusilin (Aurantio-Obtusin)

Obtusilin (Aurantio-Obtusin) is an anthraquinone compound recognized for a range of biological activities.[3] Preclinical research highlights its potential as a therapeutic agent for inflammatory diseases, allergies, and certain types of cancer.[6][7] Its mechanism of action is often linked to the downregulation of pro-inflammatory mediators by blocking key signaling pathways like NF-κB.[1][5][7]

Chemical Structure:

• IUPAC Name: 1,3,7-trihydroxy-2,8-dimethoxy-6-methylanthracene-9,10-dione

CAS Number: 67979-25-3

Obtusilin Formulation for In Vivo Administration



The poor aqueous solubility of **Obtusilin** necessitates the use of specific solvent systems for in vivo delivery. The choice of formulation depends on the route of administration (e.g., oral, intravenous, intraperitoneal).

Formulation for Intravenous (IV) or Intraperitoneal (IP) Injection

A common formulation for systemic administration involves a co-solvent system to ensure solubility and stability.

Materials:

- Obtusilin (Aurantio-Obtusin) powder
- Dimethyl sulfoxide (DMSO)
- PEG300 (Polyethylene glycol 300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)

Protocol:

- Prepare a stock solution of Obtusilin in DMSO. For example, to create a 20 mg/mL stock, dissolve 20 mg of Obtusilin in 1 mL of DMSO. Use vortexing or sonication to aid dissolution.
- In a sterile tube, add the required volume of the DMSO stock solution.
- Sequentially add the other solvents while mixing thoroughly after each addition. The recommended final composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]
- Example for 1 mL of final formulation:
 - Add 100 μL of the DMSO stock solution.
 - Add 400 μL of PEG300 and mix until the solution is clear.



- Add 50 μL of Tween-80 and mix until clear.[6]
- Add 450 μL of sterile saline to reach the final volume of 1 mL and mix thoroughly.[6]
- Ensure the final solution is clear and free of precipitation before administration.

Formulation for Oral Gavage

For oral administration, a suspension in carboxymethylcellulose sodium (CMC-Na) is a suitable method.

Materials:

- Obtusilin (Aurantio-Obtusin) powder
- Carboxymethylcellulose sodium (CMC-Na)
- · Sterile distilled water

Protocol:

- Prepare a 0.5% CMC-Na solution by slowly adding 0.5 g of CMC-Na to 100 mL of sterile distilled water while stirring continuously until it is fully dissolved.
- Weigh the required amount of **Obtusilin** powder.
- Create a homogenous suspension by gradually adding the 0.5% CMC-Na solution to the Obtusilin powder while triturating or vortexing.
- A study involving oral administration to rats used this method for a dose of 200 mg/kg.[8]

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from preclinical studies evaluating the efficacy of **Obtusilin** in various animal models.

Table 1: Anti-Inflammatory Effects in an Allergic Asthma Model



Animal Model: Ovalbumin (OVA)-sensitized Guinea Pigs Administration Route: Not specified, doses in mg/kg Reference:[9]

Treatment Group	Dose (mg/kg)	Basophil Count Inhibition (%)	Lymphocyte Count Inhibition (%)	Malondialdehy de (MDA) Level (nmol/mL)
Asthmatic Control (Vehicle)	-	0%	0%	5.65 ± 0.06
Obtusilin	10	17.28 ± 4.45%	25.55 ± 7.46%	4.64 ± 0.10
Obtusilin	50	58.02 ± 4.99%	27.56 ± 9.08%	4.60 ± 0.26
Obtusilin	100	26.75 ± 5.35%	38.82 ± 1.50%	4.40 ± 0.11
Dexamethasone (Positive Control)	-	36.36 ± 6.57%	44.44 ± 4.99%	Not Reported

Table 2: Effects on Pro-Inflammatory Cytokines in Sepsis-Induced Acute Kidney Injury

Animal Model: Cecal Ligation and Puncture (CLP) in BALB/c mice Administration Route: Not specified Reference:[5]

Treatment Group	Serum TNF-α (pg/mL)	Serum IL-6 (pg/mL)	Serum MCP-1 (pg/mL)	Serum IL-1β (pg/mL)
Sham + Vehicle	~15	~20	~25	~15
CLP + Vehicle	~75	~180	~140	~70
CLP + Obtusilin	~40	~90	~75	~40

(Note: Values are estimated from graphical data presented in the source publication.)

Table 3: Pharmacokinetic Parameters of Obtusilin



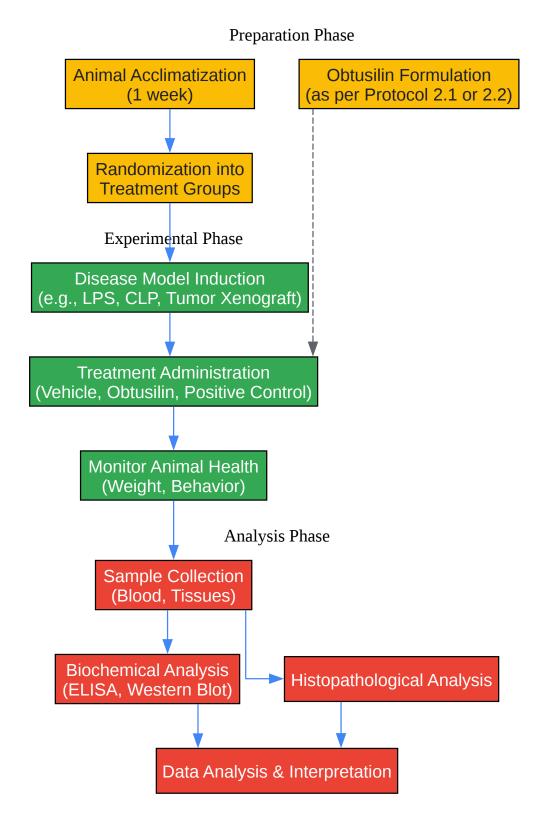
Species: Rat Administration Route: Intravenous (IV) Reference:[10]

Parameter	Value	Unit
Cmax (Max Concentration)	~3,500	ng/mL
T 1/2 (Half-life)	Not specified	-
AUC (Area Under Curve)	Not specified	-
Lower Limit of Quantification	4.00	ng/mL

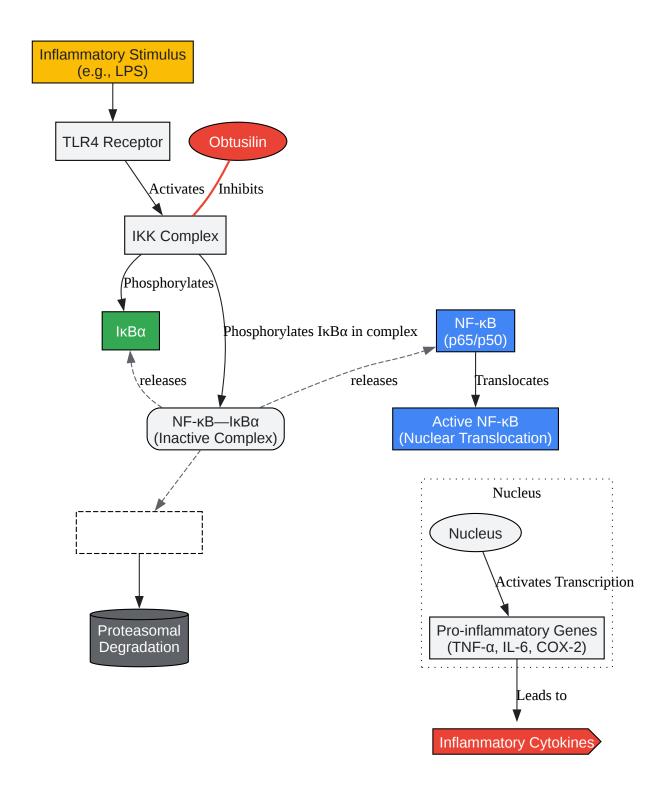
(Note: The referenced study developed a method for quantification but did not report all pharmacokinetic parameters in the abstract.)

Experimental Protocols General Workflow for In Vivo Efficacy Studies









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